molecular formula C14H18BrNO2 B3238543 (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester CAS No. 1414960-68-1

(S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester

Cat. No.: B3238543
CAS No.: 1414960-68-1
M. Wt: 312.20 g/mol
InChI Key: YZEZLDIZHPBHGQ-LBPRGKRZSA-N
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Description

(S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom attached to an indan ring, along with a carbamic acid tert-butyl ester functional group. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.

Mechanism of Action

Target of Action

The primary target of the compound (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl esterIt’s known that tert-butyl esters are widely used as protecting groups for carboxylic acids due to their excellent stability against various nucleophiles and reducing agents .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. The tert-butyl group in the compound can be deprotected under acidic conditions . The released t-butyl carbocation is subsequently deprotonated by anionic trifluoroacetic acid (TFA), resulting in the formation of 2-methyl-propene . This regenerates the protonated TFA that is needed to continue the reaction .

Biochemical Pathways

The compound affects the biochemical pathways involving the cleavage of the C-O bond in tert-butyl carbamates, carbonates, esters, and ethers . The released t-butyl carbocation can potentially react with electron-rich aromatics .

Pharmacokinetics

The pharmacokinetics of This compoundIt’s known that the metabolic stability, solubility, and systemic prodrug exposure of similar compounds can be influenced by the tert-butyl ester group .

Result of Action

The result of the compound’s action is the formation of 2-methyl-propene .

Action Environment

The action of the compound can be influenced by environmental factors such as the presence of water and the type of solvent used. For instance, if water is added to the solution, the t-butyl cation will take an OH group and the TFA will become protonated . The type of solvent can also affect the reaction.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester typically involves several steps. One common method includes the bromination of indan to introduce the bromine atom at the 6-position. This is followed by the formation of the carbamic acid tert-butyl ester group through a reaction with tert-butyl chloroformate and an appropriate amine. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

(S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1-indanone: A related compound with a similar indan ring structure but lacking the carbamic acid ester group.

    6-Bromo-2,3-dihydro-1H-inden-1-one: Another similar compound with slight structural differences.

Uniqueness

(S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to interact with molecular targets in ways that similar compounds cannot, making it valuable for specific research applications.

Properties

IUPAC Name

tert-butyl N-[(1S)-6-bromo-2,3-dihydro-1H-inden-1-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-12-7-5-9-4-6-10(15)8-11(9)12/h4,6,8,12H,5,7H2,1-3H3,(H,16,17)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZEZLDIZHPBHGQ-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401130149
Record name Carbamic acid, N-[(1S)-6-bromo-2,3-dihydro-1H-inden-1-yl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401130149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414960-68-1
Record name Carbamic acid, N-[(1S)-6-bromo-2,3-dihydro-1H-inden-1-yl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414960-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(1S)-6-bromo-2,3-dihydro-1H-inden-1-yl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401130149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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